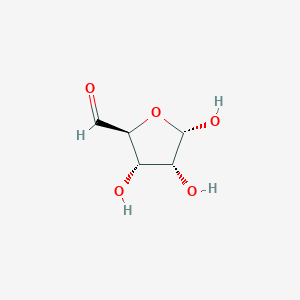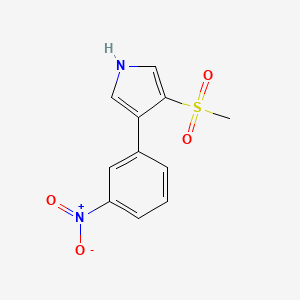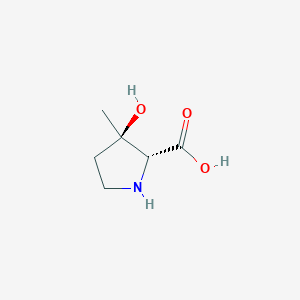
(2R,3R)-3-Hydroxy-3-methylpyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R)-3-Hydroxy-3-methylpyrrolidine-2-carboxylic acid is a chiral amino acid derivative
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-3-Hydroxy-3-methylpyrrolidine-2-carboxylic acid typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method is the asymmetric synthesis using chiral auxiliaries or catalysts. For example, the use of chiral amines or amino acids as starting materials can lead to the desired product through a series of protection, functional group transformation, and deprotection steps.
Industrial Production Methods: Industrial production often involves the resolution of racemic mixtures. This can be achieved through crystallization techniques or the use of chiral chromatography. The choice of method depends on the scale of production and the desired purity of the final product.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Thionyl chloride or phosphorus tribromide for converting hydroxyl groups to halides.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or aldehydes.
Substitution: Halides or other substituted derivatives.
科学的研究の応用
(2R,3R)-3-Hydroxy-3-methylpyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme-catalyzed reactions and as a potential inhibitor of certain biological pathways.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of chiral catalysts and as an intermediate in the synthesis of various chemicals.
作用機序
The mechanism of action of (2R,3R)-3-Hydroxy-3-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. It can act as a substrate or inhibitor in enzyme-catalyzed reactions, affecting the activity of enzymes involved in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
(2R,3R)-Tartaric acid: Another chiral compound with similar stereochemistry but different functional groups.
(2S,3S)-3-Hydroxy-3-methylpyrrolidine-2-carboxylic acid: The enantiomer of the compound , with opposite stereochemistry.
Meso-tartaric acid: A diastereomer with different physical properties and reactivity.
Uniqueness: (2R,3R)-3-Hydroxy-3-methylpyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications compared to its similar compounds. Its ability to participate in a variety of chemical reactions and its role as a chiral building block make it valuable in both research and industrial contexts.
特性
分子式 |
C6H11NO3 |
|---|---|
分子量 |
145.16 g/mol |
IUPAC名 |
(2R,3R)-3-hydroxy-3-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-6(10)2-3-7-4(6)5(8)9/h4,7,10H,2-3H2,1H3,(H,8,9)/t4-,6+/m0/s1 |
InChIキー |
ZMUDOSKROAVKMK-UJURSFKZSA-N |
異性体SMILES |
C[C@]1(CCN[C@H]1C(=O)O)O |
正規SMILES |
CC1(CCNC1C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



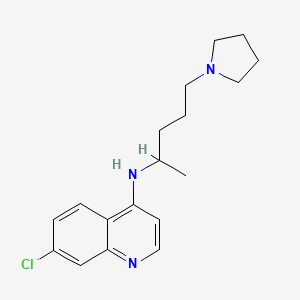
![2-(Difluoromethyl)benzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12881327.png)

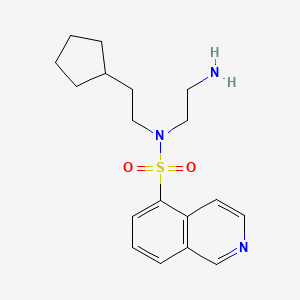

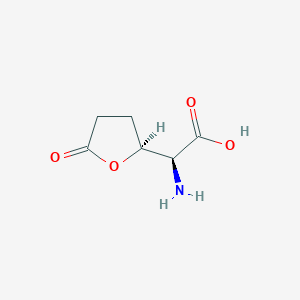

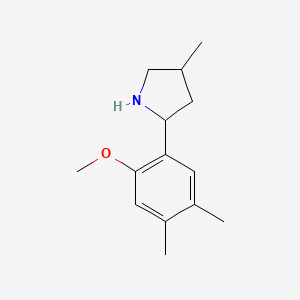
![Pyrrolo[3,2-B]pyrrolizine](/img/structure/B12881381.png)
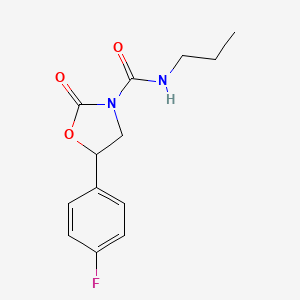
![Ethanol, 2-[[(1-ethyl-2-pyrrolidinyl)methyl]amino]-](/img/structure/B12881396.png)
